molecular formula C22H22N2O5 B5051447 4-[3-(allylamino)-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate

4-[3-(allylamino)-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate

Cat. No. B5051447
M. Wt: 394.4 g/mol
InChI Key: OZQOPYNXBVBOLN-AQTBWJFISA-N
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Description

The compound “4-[3-(allylamino)-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate” is an organic compound containing several functional groups, including an allylamine, a benzoylamine, a propenone, and a methoxyphenyl acetate group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propenone group and the aromatic ring in the benzoylamine group could potentially have significant effects on the compound’s overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the allylamine group could potentially undergo reactions with electrophiles, and the propenone group could potentially be involved in Michael additions or aldol condensations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar amine and ester groups, and its melting and boiling points would be influenced by the size and shape of the molecule .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its safety and environmental impact .

properties

IUPAC Name

[4-[(Z)-2-benzamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-4-12-23-22(27)18(24-21(26)17-8-6-5-7-9-17)13-16-10-11-19(29-15(2)25)20(14-16)28-3/h4-11,13-14H,1,12H2,2-3H3,(H,23,27)(H,24,26)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQOPYNXBVBOLN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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